molecular formula C9H10OS B12355652 Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one

Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one

Katalognummer: B12355652
Molekulargewicht: 166.24 g/mol
InChI-Schlüssel: KQFRWDSOHCFHFQ-JGVFFNPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one is a chemical compound with the molecular formula C9H10OS. It is characterized by the presence of a cyclopropyl group attached to a thiophene ring, making it an interesting subject for various chemical studies and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one typically involves the cyclopropanation of a thiophene derivative. One common method includes the reaction of thiophene with a cyclopropyl ketone under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The cyclopropyl and thiophene groups may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Eigenschaften

Molekularformel

C9H10OS

Molekulargewicht

166.24 g/mol

IUPAC-Name

1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone

InChI

InChI=1S/C9H10OS/c1-6(10)7-5-8(7)9-3-2-4-11-9/h2-4,7-8H,5H2,1H3/t7-,8+/m0/s1

InChI-Schlüssel

KQFRWDSOHCFHFQ-JGVFFNPUSA-N

Isomerische SMILES

CC(=O)[C@@H]1C[C@H]1C2=CC=CS2

Kanonische SMILES

CC(=O)C1CC1C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.